1-[4-Bromo-3-(bromomethyl)phenyl]ethanone CAS number 51229-51-7
1-[4-Bromo-3-(bromomethyl)phenyl]ethanone CAS number 51229-51-7
Title: In-Depth Technical Guide: Orthogonal Reactivity of Bromomethyl Acetophenone Derivatives in Advanced Drug Development Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Nomenclature Clarification
As a Senior Application Scientist navigating complex synthetic pipelines, I must first establish precise nomenclature—the bedrock of reproducible science. It is critical to clarify that the CAS registry number 51229-51-7 strictly corresponds to the foundational bifunctional core 1-(4-(bromomethyl)phenyl)ethanone (also known as 4'-(bromomethyl)acetophenone)[1]. Conversely, its highly functionalized, brominated analog, 1-[4-bromo-3-(bromomethyl)phenyl]ethanone , is registered under CAS 1844064-91-0 [2].
Despite the nomenclature overlap often found in commercial databases, both molecules are indispensable in modern medicinal chemistry. They serve as versatile electrophilic and nucleophilic hubs, enabling the rapid, step-economic assembly of complex heterocyclic scaffolds. This whitepaper dissects the causal logic behind their orthogonal reactivity and provides self-validating protocols for their application in synthesizing antiviral agents, specifically targeting HIV integrase[3].
Chemical Profile & Structural Analysis
The strategic utility of these building blocks lies in their multi-site reactivity, which allows for sequential, chemoselective functionalization without the need for excessive protecting group manipulations.
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The Benzylic Bromide (-CH₂Br): A highly electrophilic center primed for Sₙ2 displacement by amines, thiols, or alkoxides. The adjacent aromatic ring stabilizes the transition state via
-delocalization, making this site significantly more reactive than standard alkyl halides. -
The Acetyl Group (-C(=O)CH₃): A classic handle for condensation chemistry. It participates readily in multi-component reactions (e.g., Biginelli) or aldol condensations to construct pyrimidine or enone cores.
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The Aryl Bromide (-Br) (Specific to CAS 1844064-91-0): Provides a crucial anchor for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the pharmacological scaffold.
Table 1: Physicochemical Properties Comparison
| Property | 1-(4-(Bromomethyl)phenyl)ethanone[1] | 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone[2] |
|---|---|---|
| CAS Number | 51229-51-7 | 1844064-91-0 |
| Molecular Formula | C₉H₉BrO | C₉H₈Br₂O |
| Molecular Weight | 213.07 g/mol | 291.97 g/mol |
| Reactivity Profile | Bifunctional (Sₙ2, Condensation) | Trifunctional (Sₙ2, Condensation, Pd-Coupling) |
| Physical Form | Colorless to yellow-brown solid | Solid |
| Storage Temp. | Refrigerator (2-8°C) | Refrigerator (2-8°C) |
Mechanistic Pathways in Antiviral Drug Development
In the pursuit of novel antiviral agents, the acetophenone core is frequently utilized to construct complex architectures. A landmark application is the synthesis of dihydropyrimidine and thiopyrimidine
Orthogonal reactivity pathways of bromomethyl acetophenone derivatives in drug discovery.
Experimental Methodologies: Self-Validating Protocols
Protocol: Chemoselective Sₙ2 Alkylation of the Benzylic Bromide
Objective: To install a nucleophilic pharmacophore (e.g., a secondary amine) while strictly preserving the acetyl group for downstream condensation.
Causality & Experimental Design:
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Solvent Selection (DMF): A polar aprotic solvent is mandatory. It strongly solvates the cation (e.g., K⁺) while leaving the anionic nucleophile "naked" and highly reactive. This drastically accelerates the Sₙ2 inversion at the benzylic position.
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Base Selection (K₂CO₃): A mild, insoluble inorganic base is chosen over strong bases (like NaH or LDA). Strong bases would prematurely enolize the acetyl group, triggering catastrophic self-condensation (aldol) side reactions.
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Temperature Control (0°C to 25°C): The benzylic bromide is exceptionally reactive. Initiating the reaction at 0°C suppresses dialkylation and oxidative degradation.
Step-by-Step Workflow:
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Charge a flame-dried round-bottom flask with the nucleophile (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M concentration).
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Stir the suspension at 0°C for 15 minutes to ensure complete deprotonation of the nucleophile.
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Add 1-(4-(bromomethyl)phenyl)ethanone (1.05 equiv) dropwise as a solution in DMF.
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Allow the reaction to warm to room temperature (25°C) and stir for 4-6 hours.
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Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (highly UV active at 254 nm) must completely disappear. To validate structural integrity, analyze the crude mixture via LC-MS; the characteristic
and isotopic pattern (1:1 ratio) of the bromine atom must be absent in the product mass spectrum, confirming complete displacement. -
Quench with ice water to precipitate the product, filter, and recrystallize from cold ethanol.
Table 2: Quantitative Data Summarization of Sₙ2 Reaction Optimization
| Entry | Solvent | Base | Temp (°C) | Yield (%) | Causality / Observation |
|---|---|---|---|---|---|
| 1 | THF | Et₃N | 25 | 45 | Sluggish reaction; incomplete conversion due to poor ion solvation. |
| 2 | DMF | K₂CO₃ | 0 to 25 | 88 | Optimal conditions; clean Sₙ2 inversion with preserved acetyl group. |
| 3 | DMF | NaH | 0 | 52 | Strong base induced competitive aldol self-condensation. |
| 4 | MeCN | Cs₂CO₃ | 60 | 65 | Elevated temperature led to dialkylation impurities. |
References
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Sari, O., et al. (2015). "Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase." European Journal of Medicinal Chemistry, 104, 127-138. URL:[Link]
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Amatore, C., Le Duc, G., & Jutand, A. (2013). "Mechanism of palladium-catalyzed Suzuki-Miyaura reactions: multiple and antagonistic roles of anionic 'bases' and their countercations." Chemistry - A European Journal, 19, 10082–10093. URL:[Link]
Sources
- 1. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [sigmaaldrich.com]
- 2. 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone | 1844064-91-0 [chemicalbook.com]
- 3. CAS 51229-51-7: 1-[4-(Bromomethyl)phenyl]ethanone [cymitquimica.com]
- 4. Design and synthesis of novel pyridopyrimidine moieties linked to coumarin ring of potentially active cytotoxic agents … [ouci.dntb.gov.ua]
